Desmethyl Butenafine Hydrochloride

Description

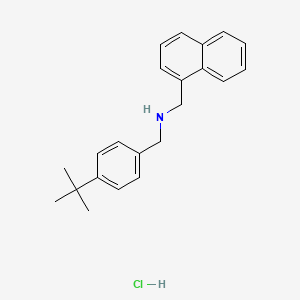

Desmethyl Butenafine Hydrochloride is a demethylated analogue of Butenafine Hydrochloride, a synthetic benzylamine antifungal agent. Butenafine Hydrochloride (C₂₃H₂₇N·HCl) inhibits squalene epoxidase, disrupting ergosterol biosynthesis in fungal cell membranes, leading to cell death . Its demethylated form retains the core naphthalene and tert-butylbenzyl groups but lacks a methyl group on the amine moiety, altering its pharmacokinetic and toxicological profiles. Evidence suggests that Desmethyl Butenafine maintains antifungal efficacy against filamentous fungi (e.g., Trichophyton mentagrophytes, Microsporum canis) while exhibiting reduced cytotoxicity compared to the parent compound .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N.ClH/c1-22(2,3)20-13-11-17(12-14-20)15-23-16-19-9-6-8-18-7-4-5-10-21(18)19;/h4-14,23H,15-16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWBHDSYHEYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Butenafine Hydrochloride involves the reaction of n-methyl-p-tert-butyl benzylamine with 1-naphthalenemethanamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Butenafine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties and applications .

Scientific Research Applications

Desmethyl Butenafine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the development of new antifungal agents.

Biology: The compound is studied for its effects on fungal cell membranes and its potential to treat fungal infections.

Medicine: It is used in the formulation of topical antifungal creams and gels.

Industry: The compound is utilized in the production of antifungal coatings and materials.

Mechanism of Action

Desmethyl Butenafine Hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition blocks the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately the death of the fungal cells .

Comparison with Similar Compounds

Desmethyl Butenafine Hydrochloride belongs to the benzylamine/allylamine class of antifungals. Key comparisons with structurally and mechanistically related compounds are outlined below:

Structural and Mechanistic Similarities

| Compound | Core Structure | Target Enzyme | Key Functional Groups |

|---|---|---|---|

| Desmethyl Butenafine | Naphthalene + tert-butylbenzyl | Squalene epoxidase | Demethylated amine, chloride salt |

| Butenafine Hydrochloride | Naphthalene + tert-butylbenzyl | Squalene epoxidase | Methylated amine, chloride salt |

| Terbinafine | Allylamine + naphthalene | Squalene epoxidase | Acetylene side chain |

| Naftifine | Benzylamine + naphthalene | Squalene epoxidase | Propargylamine side chain |

| Clotrimazole | Imidazole derivative | Lanosterol 14α-demethylase | Azole ring |

Key Insights :

- Desmethyl Butenafine shares the naphthalene moiety and squalene epoxidase inhibition mechanism with Butenafine, Terbinafine, and Naftifine .

- Unlike azoles (e.g., Clotrimazole), which target lanosterol demethylase, benzylamines cause squalene accumulation, leading to rapid fungicidal effects .

Antifungal Efficacy

Comparative in vitro and in vivo efficacy

Key Insights :

- Desmethyl Butenafine exhibits comparable MIC values to Terbinafine but slightly lower potency than Butenafine .

- Butenafine Hydrochloride outperforms Terbinafine in clinical trials for tinea infections, attributed to its prolonged skin retention .

Key Insights :

- Desmethyl Butenafine demonstrates lower cytotoxicity than Butenafine, making it a safer candidate for prolonged use .

- Butenafine’s demethylation pathway produces active metabolites, whereas Desmethyl Butenafine may bypass this step, reducing metabolic burden .

Pharmacokinetic Properties

Key Insights :

Biological Activity

Desmethyl Butenafine Hydrochloride, a derivative of butenafine, is a synthetic antifungal agent belonging to the benzylamine class. It exhibits significant biological activity against various fungal pathogens, particularly dermatophytes and yeast. This article delves into its mechanism of action, efficacy in clinical studies, and comparative analysis with other antifungal agents.

This compound operates primarily through the inhibition of squalene monooxygenase, an enzyme crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes; thus, its inhibition leads to increased membrane permeability and ultimately cell death due to leakage of cellular contents. The accumulation of squalene, resulting from this blockage, is also toxic to fungal cells .

Antifungal Spectrum

The compound demonstrates potent activity against a variety of fungi:

- Dermatophytes : Highly effective against Trichophyton rubrum and Microsporum canis.

- Yeasts : Active against Candida albicans, with efficacy surpassing that of terbinafine.

- Other Fungi : Shows low minimum inhibitory concentrations (MICs) for Cryptococcus neoformans and Aspergillus spp. .

Case Studies

-

Tinea Cruris Treatment :

A comparative study involving 76 male patients treated with either 1% butenafine cream or 1% terbinafine cream revealed that butenafine produced superior results. Mycological cure rates were significantly higher at 42 days post-treatment (94.87% for butenafine vs. 62.16% for terbinafine), demonstrating its rapid action and effectiveness in treating tinea cruris .Parameter Butenafine (1%) Terbinafine (1%) Mycological Cure Rate (42 days) 94.87% 62.16% Overall Cure Rate (42 days) 79.49% 62.16% Effective Treatment Rate (2 weeks post-treatment) 92.31% 81.08% -

Onychomycosis Management :

A double-blind study assessed the efficacy of a cream containing 2% butenafine hydrochloride combined with 20% urea for treating toenail onychomycosis. Results showed an impressive cure rate of 88% compared to placebo (0%), with no significant adverse effects reported among participants .

Comparative Analysis with Other Antifungals

This compound has been compared with other antifungal agents in various studies:

Q & A

Q. What validated analytical methods are suitable for quantifying Desmethyl Butenafine Hydrochloride in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (RP-HPLC) is a robust method for quantifying benzylamine derivatives like Butenafine Hydrochloride. A validated protocol using a C-18 column, methanol-phosphate buffer (70:30 v/v, pH 3.0), and detection at 280 nm achieves high precision (RSD <1.12%) and sensitivity (LOD: 0.18 µg/ml). This method can be adapted for Desmethyl Butenafine by optimizing mobile phase composition and validating linearity (1–50 µg/ml range) .

Q. How can electrochemical sensors enhance the detection of this compound in biological matrices?

Titanium nanoparticle-modified electrodes with ionic liquid mediators offer high sensitivity (detection limit: 61.63 nM) and broad linear ranges (2.21 × 10⁻⁷–13.46 × 10⁻⁵ M). This platform, validated for Butenafine Hydrochloride in stratum corneum samples, can be extended to its metabolites by adjusting pH (optimal: 7.4) and scan rates to account for redox behavior differences .

Q. What are the key structural features of Butenafine Hydrochloride that inform studies on its desmethyl derivative?

Butenafine HCl crystallizes in space group P2₁ with a racemic co-crystal structure, featuring strong N–H⋯Cl hydrogen bonds and aromatic stacking. Desmethyl derivatives likely retain similar stacking interactions but require single-crystal X-ray diffraction or synchrotron powder analysis to confirm hydrogen-bonding alterations .

Advanced Research Questions

Q. How do metabolic differences between Butenafine Hydrochloride and Desmethyl Butenafine influence antifungal efficacy?

Butenafine inhibits squalene epoxidase (IC₅₀ <10 µM), disrupting fungal ergosterol synthesis. Desmethyl derivatives may exhibit reduced potency due to altered lipophilicity or binding kinetics. Comparative assays (e.g., microbroth dilution) in Trichophyton spp. can quantify MIC shifts, while molecular docking studies predict affinity changes for the desmethyl metabolite .

Q. What strategies resolve contradictions in Desmethyl Butenafine’s bioavailability across in vitro and ex vivo models?

Discrepancies arise from variable stratum corneum penetration and metabolic stability. Dual-method validation—using Franz diffusion cells (ex vivo) and HPLC-MS/MS (in vitro)—can correlate permeation rates (Jₛₛ) with enzymatic degradation profiles. Adjusting nanocarrier formulations (e.g., microemulsion hydrogels) may improve metabolite retention .

Q. How can impurity profiling ensure the quality of this compound in synthetic batches?

Impurity thresholds (<0.1% per ICH Q3A) require LC-UV/HRMS for identification. For Desmethyl Butenafine, monitor synthesis intermediates (e.g., tert-butylbenzylamine) and employ ion-pair chromatography (0.1% trifluoroacetic acid) to separate polar degradants. Titration with 0.1 M perchloric acid in acetic anhydride validates stoichiometric purity .

Q. What pharmacokinetic models predict Desmethyl Butenafine’s tissue distribution after topical administration?

Compartmental modeling, informed by radiolabeled studies (³H-Butenafine), can extrapolate metabolite accumulation in epidermal layers. Non-linear mixed-effects modeling (NONMEM) accounts for first-pass metabolism and stratum corneum binding constants, with validation via dermal microdialysis .

Methodological Guidelines

- Structural Analysis : Pair DFT-optimized geometries with experimental XRD data to resolve chiral centers in Desmethyl Butenafine .

- Bioanalytical Validation : Include matrix effect assessments (e.g., human plasma) and stability tests (freeze-thaw cycles) for LC-MS/MS methods .

- Activity Assays : Use Candida albicans biofilms to compare parent and metabolite efficacy, incorporating ergosterol quantification via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.